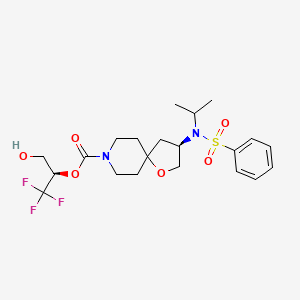

Carbamate derivative 15

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H29F3N2O6S |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (3R)-3-[benzenesulfonyl(propan-2-yl)amino]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |

InChI |

InChI=1S/C21H29F3N2O6S/c1-15(2)26(33(29,30)17-6-4-3-5-7-17)16-12-20(31-14-16)8-10-25(11-9-20)19(28)32-18(13-27)21(22,23)24/h3-7,15-16,18,27H,8-14H2,1-2H3/t16-,18-/m1/s1 |

InChI Key |

FNERRHFFFPJRAG-SJLPKXTDSA-N |

Isomeric SMILES |

CC(C)N([C@@H]1CC2(CCN(CC2)C(=O)O[C@H](CO)C(F)(F)F)OC1)S(=O)(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)N(C1CC2(CCN(CC2)C(=O)OC(CO)C(F)(F)F)OC1)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Carbamate Derivative 15

Advanced Synthetic Routes to Carbamate (B1207046) Derivative 15 and Analogues

The synthesis of carbamates has evolved significantly from traditional methods, which often employed hazardous reagents like phosgene, towards more sophisticated, efficient, and environmentally benign pathways. uantwerpen.beresearchgate.net

Novel Reaction Pathways and Catalytic Systems

Modern organic synthesis offers a diverse toolkit for the construction of carbamates such as Derivative 15. A notable advancement is the Hofmann rearrangement of amides, which can be achieved through a green oxidation process. One such method utilizes Oxone, potassium chloride, and sodium hydroxide (B78521) in a one-pot, two-step process to convert aromatic amides into N-aryl carbamates. researchgate.netnih.gov This pathway proceeds through an N-chloro amide intermediate, which then rearranges to an isocyanate that is subsequently trapped by an alcohol to form the stable carbamate. researchgate.net

Various catalytic systems have been developed to facilitate carbamate synthesis with high efficiency and selectivity. acs.org Palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate (B1221674) in the presence of an alcohol provides a direct route to aryl carbamates. organic-chemistry.org For the transformation of CO2-derived sources, iridium-based PNP pincer catalysts have shown remarkable efficiency in the hierarchical reduction of carbamates. nih.gov Other systems, such as those employing copper, cerium, or ytterbium triflate, have also been successfully applied to the synthesis of various carbamate derivatives, each offering unique advantages in terms of substrate scope and reaction conditions. acs.orgacs.org

Table 1: Selected Catalytic Systems for Carbamate Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Oxone/KCl/NaOH | Aromatic Amide, Alcohol | N-Aryl Carbamate | researchgate.net, nih.gov |

| Pd-catalyst/NaOCN | Aryl Chloride, Alcohol | Aryl Carbamate | organic-chemistry.org |

| CuI/Ligand/KOCN | (Hetero)aryl Chloride, Alcohol | N-(Hetero)aryl Carbamate | organic-chemistry.org |

| Ir-based PNP pincer | Carbamate, H₂ | Amine, Methanol (B129727) | nih.gov |

| Cerium(IV) Ammonium (B1175870) Nitrate (B79036) | Bicyclic Iminoglycal Carbamate, Thiol | 2-Deoxy S-glycoside | acs.org, nih.gov |

| DBU/Mitsunobu conditions | Amine, CO₂, Alcohol | Carbamate | uantwerpen.be |

Stereoselective Synthesis Approaches

The synthesis of chiral carbamates, where stereochemistry is crucial for biological activity, requires precise control. Several powerful strategies have been developed for the stereoselective synthesis of carbamate analogues. For instance, the carbocupration of alkynyl carbamates is a straightforward method for preparing (E)-alkenyl enol carbamates with high stereoselectivity. acs.org This reaction's regioselectivity is highly dependent on the solvent, with ether being optimal for producing the desired linear isomer. acs.org

Another significant method is the intramolecular alkyne iminium ion cyclization of vinylogous carbamates, which allows for the stereoselective construction of trans-2,3-disubstituted indolines and pyrrolidines. rsc.org Furthermore, the activation of bicyclic iminoglycal carbamates using cerium(IV) ammonium nitrate can generate 2-deoxy S-glycosides with complete α-stereoselectivity. acs.orgnih.gov These advanced methodologies provide robust platforms for accessing complex, stereodefined carbamate-containing molecules.

Green Chemistry Principles in Carbamate Synthesis

Adherence to green chemistry principles is a paramount goal in modern synthesis. A significant advancement is the use of carbon dioxide (CO₂) as a renewable, non-toxic C1 building block. uantwerpen.bersc.orgnih.gov Basic catalysts have been shown to effectively convert amines, alcohols, and CO₂ into carbamates under mild pressure and without the need for dehydrating agents. rsc.org Electrochemical methods have also emerged, enabling a three-component cascade reaction between CO₂, amines, and N-alkenylsulfonamides to produce novel carbamates in an environmentally friendly manner. rsc.org

The aforementioned Hofmann rearrangement using Oxone as the oxidant exemplifies a green approach by avoiding toxic reagents and operating in a one-pot fashion. researchgate.netorganic-chemistry.orgresearchgate.net This method, which starts from readily available aromatic amides, aligns with the principles of atom economy and waste reduction, representing a sustainable pathway to N-aryl carbamates like Derivative 15. researchgate.netnih.gov

Functionalization and Derivatization Strategies

Once the core structure of Carbamate Derivative 15 is synthesized, it can be further modified to enhance its biological properties or to serve as a prodrug. Derivatization is a key strategy where the initial molecule is designed for in vivo cleavage to release the parent compound. annualreviews.org

Introduction of Bioactive Moieties

The structure of N-aryl carbamates is amenable to the introduction of various bioactive moieties to tune their pharmacological profile. The N-aryl group itself can be a key pharmacophore, as seen in derivatives exhibiting potent antifungal activity. researchgate.netnih.gov By replacing or modifying this group, structure-activity relationships can be explored to optimize potency and selectivity.

Functionalization can also occur at the carbamate's serine hydroxyl group, which has been shown to be a permissive site for modification without significant loss of biological activity. nih.gov This allows for the attachment of various functional groups, including those that can improve water solubility or introduce new binding interactions with biological targets. For example, incorporating N-heterocyclic rings like piperazine (B1678402) or pyridine (B92270) into carbamate derivatives has been shown to significantly enhance anti-proliferative activity against cancer cell lines. mdpi.com This strategy of introducing bioactive fragments is a powerful tool in drug development. asianjpr.com

Prodrug Design Principles from a Chemical Synthesis Perspective

From a chemical synthesis standpoint, carbamates are excellent candidates for prodrug design. acs.orgnih.gov They can mask polar functional groups, such as amines or hydroxamic acids, to improve pharmacokinetic properties like membrane permeability. nih.govnih.gov The synthesis of such prodrugs involves the reaction of the parent drug with reagents like isocyanates or carbamoyl (B1232498) chlorides. mdpi.com

A key example is the derivatization of hydroxamic acid-containing drugs, such as the histone deacetylase (HDAC) inhibitor Vorinostat (SAHA), into carbamates. mdpi.comnih.gov The synthesis is achieved by reacting the hydroxamic acid with an appropriate isocyanate. mdpi.com This modification can serve a dual purpose: it can act as a prodrug that is hydrolyzed in vivo to release the active hydroxamic acid, or the intact carbamate itself may exhibit inhibitory activity, representing a new chemical warhead. mdpi.comnih.gov The stability of the carbamate bond is critical; it must be stable enough to reach the target but labile enough to be cleaved, often in the acidic environment of tumor cells or by specific enzymes, to release the active drug. nih.govredalyc.org The synthesis of the carbamate derivative of Bufexamac further supports this strategy, showing increased selectivity for HDAC6 inhibition. mdpi.comresearchgate.net

Solid-Phase Synthesis Techniques for Chemical Library Generation

The generation of chemical libraries for drug discovery and biological screening has been significantly advanced by the adoption of solid-phase organic synthesis (SPOS). This methodology allows for the systematic and efficient construction of a multitude of related compounds. A notable application of this technique is the first solid-phase synthesis of the peptidyl nucleoside antibiotic, Gougerotin, and a corresponding library of its analogues. nih.govacs.orgacs.org In the context of this synthesis, the final natural product is designated as compound 15.1, providing a specific example of a complex molecular library developed using these techniques. acs.org

The solid-phase approach was designed to be versatile, enabling diversification at several key positions of the Gougerotin molecule: the C-4 position of the cytosine heterocycle, the C-6' position of the sugar ring, and both amino acid residues of the dipeptide side chain. nih.govacs.org This strategy grants access to a wide array of analogues that would be challenging to produce via traditional solution-phase methods, facilitating rapid evaluation for biological activity. acs.org

The synthesis commences with the preparation of a key intermediate, an N-Teoc (2-(trimethylsilyl)ethoxycarbonyl) protected carboxylic acid (Compound 1 ), which is then anchored to a solid support. acs.org The ArgoGel Rink resin is employed for this purpose, with the coupling facilitated by the reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.org The resulting resin-bound material serves as the foundation for the subsequent assembly of the molecule.

A critical sequence in the synthesis involves the modification of the peptidic moiety. An azido (B1232118) group on the sugar ring of the resin-bound intermediate is reduced using tin(II) chloride to yield a primary amine. acs.org This amine then undergoes a HATU-mediated coupling with an Fmoc-protected D-serine derivative. Following the removal of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group with piperidine, another HATU coupling is performed with N-Boc-sarcosine to complete the dipeptide side chain. acs.org

The final step involves the cleavage of the completed analogue from the solid support and the removal of all remaining protecting groups. A solution of sodium hydroxide in methanol is used to hydrolyze ester protecting groups and, notably, the N-Teoc carbamate protecting group. acs.org Subsequent treatment with trifluoroacetic acid (TFA) cleaves the molecule from the Rink resin, yielding the final Gougerotin analogue (referred to as compound 15.1 for the natural product itself) as a TFA salt. acs.org This entire process is amenable to parallel synthesis formats, allowing for the creation of a library of compounds by using different building blocks at the diversification steps.

The research findings demonstrate the successful application of this solid-phase strategy to generate a small test library of Gougerotin analogues. The purity of the resulting compounds was sufficient for direct biological activity screening without the need for further purification steps like chromatography. acs.org

| Compound Name/Type | Abbreviation / Number | Role in Synthesis |

| Gougerotin | 15.1 | Final natural product target and library member |

| N-Teoc protected Carboxylic Acid | 1 | Core structure for resin attachment |

| ArgoGel Rink Resin | - | Solid support |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Coupling reagent |

| OtBu-Fmoc-D-serine | - | First peptide building block |

| N-Boc-sarcosine | - | Second peptide building block |

| Trifluoroacetic Acid | TFA | Cleavage reagent |

| 2-(trimethylsilyl)ethoxycarbonyl | Teoc | Carbamate protecting group for exocyclic amine |

| Position | Type of Modification | Purpose |

| C-4 of Heterocycle | Nucleophilic substitution | Explore SAR of the nucleobase core |

| C-6' of Sugar Ring | Amide bond formation | Modify the link to the peptidic moiety |

| N-4' Peptidic Moiety | Amino acid substitution | Evaluate the role of the dipeptide chain |

Molecular and Cellular Mechanisms of Action of Carbamate Derivative 15

Target Identification and Validation Studies

Enzyme Inhibition Kinetics and Specificity Investigations

This compound was not studied for enzyme inhibition but rather for its plant-growth-promoting activity. researchgate.net

Receptor Binding and Modulation Studies

The biological activity of this compound is mediated through its interaction with the plant steroid receptor complex BRI1-BAK1 from Arabidopsis thaliana. mdpi.comresearchgate.net Brassinosteroids (BRs) are plant hormones that bind to the receptor BRI1, inducing its heterodimerization with BAK1, which in turn activates a downstream signaling pathway to regulate plant growth. mdpi.com

Protein-Ligand Interaction Dynamics and Thermodynamics

Molecular docking studies were performed to evaluate the affinity of this steroidal carbamate (B1207046) for the BRI1-BAK1 receptor complex. mdpi.com These computational analyses provided insight into the ligand-protein interactions.

Binding Energy : Carbamate 15 was found to have the lowest binding energy among a series of synthesized carbamates, suggesting favorable formation of the BRI1-ligand-BAK1 complex. mdpi.com

Interactions : The interaction diagrams show that hydrophobic packing interactions are predominant, which is consistent with the hydrophobic nature of the receptor's binding pocket. mdpi.com The analysis also revealed the specific amino acid residues of the active site that participate in stabilizing the complex. mdpi.com

Cellular Pathway Modulation

Intracellular Signaling Cascade Perturbations

By binding to the BRI1-BAK1 receptor complex, Carbamate derivative 15 is presumed to activate the brassinosteroid signal transduction pathway, which plays a critical role in plant growth and development. mdpi.comnih.gov

Gene Expression and Proteomic Profiling

While the brassinosteroid signaling pathway is known to regulate gene expression extensively, specific profiling data for this particular derivative were not found in the search results. mdpi.comnih.gov

Table of Compounds

Apoptosis and Cell Cycle Regulation in Model Systems

Currently, there is a significant gap in the scientific literature regarding the effects of a specifically named "this compound" on apoptosis and cell cycle regulation. While a carbamate analogue of emetine (B1671215), designated as compound 15, has been synthesized and showed some level of cytotoxicity, detailed studies on its influence on the cell cycle or its ability to induce programmed cell death (apoptosis) have not been published. epa.gov The research indicated a progressive increase in cytotoxicity over a seven-day period in PC3 and LNCaP prostate cancer cells, but did not elucidate the underlying molecular mechanisms. epa.gov

Molecular Modeling and Computational Approaches

Comprehensive molecular modeling and computational studies, including docking, molecular dynamics simulations, quantum chemical calculations, and QSAR model development, for a compound specifically identified as "this compound" in the context of anticancer activity, are not available in published research.

Docking and Molecular Dynamics Simulations

While molecular docking studies have been performed on a steroidal "this compound," the research focused on its interaction with the plant brassinosteroid receptor BRI1-BAK1 to explain its plant-growth-promoting effects. nih.govnih.gov These studies are not relevant to the molecular targets typically associated with apoptosis and cell cycle regulation in human cells. No molecular dynamics simulations for this compound were reported in the available literature. For the emetine-derived carbamate 15, no molecular docking or dynamics simulation studies have been published to explore its potential interactions with cancer-related proteins. epa.gov

Quantum Chemical Calculations for Reactivity and Conformation

There is no available research that has employed quantum chemical calculations to analyze the reactivity, conformational properties, or electronic structure of a compound specifically named "this compound" in relation to its potential anticancer activities.

Quantitative Structure-Activity Relationship (QSAR) Model Development

The development of Quantitative Structure-Activity Relationship (QSAR) models is a crucial step in rational drug design, allowing for the prediction of biological activity based on chemical structure. However, no QSAR models have been developed that include a "this compound" as part of their training or test sets for predicting anti-cancer efficacy, apoptosis induction, or cell cycle arrest.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Carbamate Derivative 15 Analogues

Systematic Modification of the Carbamate (B1207046) Moiety and Core Scaffolds

Systematic modifications of the core structures to which a carbamate moiety is attached, as well as alterations of the carbamate group itself, have been shown to be pivotal in determining biological activity. nih.gov Varying the substituents at the amino and carboxyl termini of the carbamate functional group allows for the modulation of biological and pharmacokinetic properties, including stability. nih.govresearchgate.net

In the context of antifilarial agents, one specific "Carbamate derivative 15," a substituted 9H-pyrido[3,4-b]indole, demonstrated significant efficacy, showing 56.6% microfilaricidal activity and 81.3% adulticidal activity against Litomosoides carinii. researchgate.net This study highlighted that substituents at the 1-, 6-, and 8-positions of the core scaffold play an important role in the observed adulticidal activity. researchgate.net

In a different study focused on endocannabinoid-hydrolyzing enzymes, a "this compound" related to the inhibitor URB597 was evaluated. jneurosci.org This derivative inhibited fatty acid amide hydrolase (FAAH) with an IC₅₀ value of 19 nM and monoacylglycerol lipase (B570770) (MGL) with an IC₅₀ of 6.4 μM. jneurosci.org Structural differences between this derivative and URB597, specifically in the biphenyl (B1667301) moiety's orientation and the absence of a polar substituent, resulted in a tenfold difference in potency against FAAH without significantly affecting its potency toward a novel MGL activity. jneurosci.org

Another distinct "this compound" was synthesized from a steroidal ketone as part of an investigation into plant-growth-promoting agents. nih.govresearchgate.net This derivative, a functionalized diosgenin (B1670711) carbamate, exhibited higher activity at all tested concentrations compared to the parent diosgenin carbamate (compound 7). nih.gov This suggests that the introduction of oxygenated functionalities at the C5 and C6 positions of the steroid core is a key factor in determining its growth-promoting effects. nih.gov

In the development of analogues of the natural product emetine (B1671215) for cancer treatment, a "this compound" was synthesized by reacting emetine with benzyl (B1604629) chloroformate. nih.govacs.org This modification of the secondary amine at the N-2' position, which is known to be critical for activity, resulted in a compound with measurable cytotoxicity against prostate cancer cell lines, though its potency was slightly lower than that of a related dithiocarbamate (B8719985) ester (compound 14). nih.govacs.org A progressive increase in cytotoxicity (decrease in IC₅₀) for this carbamate ester was observed over a 7-day exposure period. nih.govacs.org

| This compound Context | Core Scaffold | Biological Target/Activity | Key Research Finding | Reference |

|---|---|---|---|---|

| Antifilarial Agent | 9H-pyrido[3,4-b]indole | Litomosoides carinii | Showed 81.3% adulticidal and 56.6% microfilaricidal activity. | researchgate.net |

| Enzyme Inhibitor | Biphenyl Carbamate | FAAH / MGL | IC₅₀ of 19 nM (FAAH) and 6.4 μM (MGL). | jneurosci.org |

| Plant Growth Promoter | Diosgenin Steroid | Rice Seedling Growth | Exhibited higher activity than the parent diosgenin carbamate 7. | nih.gov |

| Anticancer Agent | Emetine Analogue | Prostate Cancer Cells (LNCaP/PC3) | Showed progressive cytotoxicity over 7 days. | nih.govacs.org |

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry is a critical determinant of the biological activity of carbamate derivatives, as the three-dimensional arrangement of atoms dictates the molecule's ability to interact with its biological target. nih.gov Even subtle changes in the configuration of chiral centers can lead to significant differences in potency and efficacy. nih.gov

For instance, in the development of β-secretase inhibitors, the stereochemistry of carbamate precursors is crucial. The (S,S)-configured tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate serves as a key precursor, whereas its (S,R)-diastereomer exhibits diminished activity. Similarly, studies on synthetic derivatives of the natural product psorospermin (B1195998) revealed that the (R,R)-stereochemistry was optimal for achieving potent DNA alkylation and antitumor effects. mdpi.com

The synthesis of chiral carbamates often requires careful control of stereochemistry. In one study, the reaction of tert-butyl isocyanate with chiral (R)-cyanohydrins proceeded with an inversion of configuration, yielding the corresponding chiral (S)-carbamate derivatives. derpharmachemica.com This highlights how synthetic routes can be designed to produce specific, biologically active stereoisomers.

The profound impact of stereochemistry is further illustrated in studies of nature-inspired antimalarial compounds. For a series of 3-Br-acivicin derivatives, which included esters and amides, only the isomers with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity. nih.gov The other diastereoisomers were largely inactive, suggesting that a stereoselective uptake mechanism or a highly specific binding interaction with the target enzyme is responsible for the observed biological effects. nih.gov

| Compound Class | Stereoisomer | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| β-Secretase Precursor | (S,S)-Diastereomer | Active Precursor | Stereochemistry critically impacts activity for β-secretase inhibition. | |

| β-Secretase Precursor | (S,R)-Diastereomer | Reduced Activity | ||

| Psorospermin Analogue | (R,R)-Stereoisomer | Optimal Antitumor Activity | The (R,R) configuration is essential for the DNA alkylation mechanism. | mdpi.com |

| Psorospermin Analogue | Other Isomers | Reduced/Altered Activity | ||

| Antimalarial (3-Br-acivicin) | (5S, αS)-Isomer | Significant Activity | Biological activity is highly dependent on the natural stereoconfiguration. | nih.gov |

| Antimalarial (3-Br-acivicin) | Other Diastereoisomers | Inactive |

Conformational Analysis and Identification of Bioactive Conformations

The rotational barrier of the C-N bond in carbamates is generally 3-4 kcal/mol lower than in analogous amides. nih.gov Theoretical calculations for certain N-carbomethoxyindole derivatives have estimated these barriers to be between 9.8 and 12.8 kcal/mol. scielo.org.mx While the anti conformation is often favored for steric and electrostatic reasons, the energy difference between the two isomers can be small, sometimes leading to a nearly equal mixture of conformers at room temperature. nih.gov

The preferred conformation can be influenced by several factors. Intramolecular hydrogen bonding can stabilize a specific rotamer. For example, in one N-carbomethoxyindole derivative, the formation of a weak hydrogen bond between a hydroxyl group and the carbamate carbonyl oxygen stabilized the syn (B) conformation, making it slightly more stable than the anti (A) conformation. scielo.org.mx In most other cases studied in that series, the anti conformer was more stable. scielo.org.mx External factors such as the solvent, pH, and concentration can also perturb the syn-anti equilibrium. nih.gov Understanding and controlling these conformational preferences are crucial for designing molecules that can readily adopt the necessary orientation for effective target engagement. acs.org

Ligand Efficiency and Lipophilic Efficiency Metrics in Compound Optimization

Ligand Efficiency (LE) relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). It provides a measure of the binding energy per atom, helping to identify small, efficient fragments that can be elaborated into more potent leads.

Lipophilic Efficiency (LiPE) provides a balance between potency and lipophilicity. wikipedia.org It is calculated using the following formula:

LiPE = pIC₅₀ - logP (or logD) wikipedia.orggardp.org

Here, pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration) represents potency, while logP (the logarithm of the partition coefficient) is a measure of lipophilicity. wikipedia.org High lipophilicity can lead to problems such as poor solubility, high metabolic clearance, and non-specific toxicity. wikipedia.org The LiPE metric helps medicinal chemists to increase potency without excessively increasing lipophilicity. gardp.org Quality drug candidates are often associated with a high LiPE value (e.g., >6). wikipedia.org By plotting pIC₅₀ against logP for a series of analogues, researchers can visually assess and rank compounds, prioritizing those with a more favorable balance of properties for further development. wikipedia.org This approach ensures that the optimization effort is directed toward compounds that are not only potent but also have a higher probability of becoming successful drugs. researchgate.net

| Compound | pIC₅₀ | logP | LiPE (pIC₅₀ - logP) | Optimization Quality |

|---|---|---|---|---|

| Analogue A | 6.0 | 4.0 | 2.0 | Low (Potent but too lipophilic) |

| Analogue B | 5.0 | 1.5 | 3.5 | Moderate (Less potent but good lipophilicity) |

| Analogue C | 7.5 | 2.5 | 5.0 | High (Good balance of potency and lipophilicity) |

| Analogue D | 8.0 | 1.8 | 6.2 | Excellent (High potency with optimal lipophilicity) |

Preclinical Pharmacological and Biological Investigations of Carbamate Derivative 15 in Model Systems

In Vitro Efficacy and Selectivity Studies

Cellular Assays for Functional Responses

The functional effects of different carbamate (B1207046) derivatives have been assessed in a variety of cell-based models, revealing activities ranging from neuroprotection to cytotoxicity in cancer cells.

A notable example is the diosgenin (B1670711) carbamate derivative M15 , which has been investigated for its potential in treating Alzheimer's disease. In cellular assays, M15 demonstrated significant protective effects against neurotoxic insults. It protected 75.3% of SH-SY5Y neuroblastoma cells from damage induced by hydrogen peroxide (H₂O₂) and shielded 70.2% of astrocytes from amyloid-beta (Aβ)-induced damage, both at a concentration of 10 µM. nih.gov Further investigation revealed that the compound helps maintain mitochondrial function and reduces the production of reactive oxygen species (ROS). nih.gov

In the realm of oncology, a series of carbazole carbamate derivatives were tested for their anticancer potential against the human glioma cell line U87MG. citedrive.comasianjpr.com Within this series, derivative 28 was identified as having a potent cytotoxic profile, with an IC₅₀ value of 15.25 µM. citedrive.comasianjpr.comresearchgate.net Another research effort focused on a series of derivatives for ovarian cancer, which included [(3E, 5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxocyclohexyl N-[3-[(2S)-2-amino-4-methylpentanamido]propyl]carbamate (trifluoroacetate salt) (15)] . This series of compounds was evaluated in the OVCAR3 and Kuramochi human ovarian cancer cell lines. nih.gov

Interestingly, the link between enzyme inhibition and cellular function is not always direct. The carbamate derivative 287 , a potent enzyme inhibitor, did not show activity in a subgenomic hepatitis C virus (HCV) replicon assay, underscoring that potent enzymatic inhibition does not invariably translate to a functional response in a cellular context. researchgate.net

Table 1: In Vitro Cellular Activity of Specific Carbamate Derivatives

| Carbamate Derivative | Cell Line / Model | Assay Type | Key Finding | Concentration | Citation |

|---|---|---|---|---|---|

| Diosgenin Carbamate M15 | SH-SY5Y (Human Neuroblastoma) | Protection against H₂O₂-induced damage | 75.3 ± 3.4% protection | 10 µM | nih.gov |

| Diosgenin Carbamate M15 | Astrocytes | Protection against Aβ-induced damage | 70.2 ± 6.5% protection | 10 µM | nih.gov |

| Carbazole Carbamate 28 | U87MG (Human Glioma) | Cytotoxicity (MTT Assay) | IC₅₀ = 15.25 µM | N/A | citedrive.comasianjpr.comresearchgate.net |

| Carbamate Derivative 287 | HCV Replicon System | Antiviral Activity | No cellular activity observed | N/A | researchgate.net |

Enzyme Assays and Inhibition Profiles

Enzyme inhibition is a primary mechanism for many carbamate-based therapeutic agents. Studies have identified specific carbamate derivatives with high potency against viral and human enzymes.

For instance, in the context of antiviral research, carbamate derivative 287 was developed as a hepatitis C virus (HCV) NS3/4A protease inhibitor. It demonstrated potent enzyme inhibition with a Kᵢ value of 15 nM. researchgate.net

In neuroinflammation research, diosgenin carbamate derivative M15 was found to inhibit nitric oxide (NO) production by 22.7% at a 10 µM concentration. nih.gov Molecular docking studies further predicted a strong binding affinity of M15 to the active sites of neuronal nitric oxide synthase (nNOS) and pro-inflammatory proteins, suggesting a mechanism for its anti-inflammatory effects. nih.gov

Table 2: Enzyme Inhibition Profiles of Specific Carbamate Derivatives

| Carbamate Derivative | Target Enzyme/Protein | Inhibition Metric | Value | Citation |

|---|---|---|---|---|

| Carbamate Derivative 287 | HCV NS3/4A Protease | Kᵢ (Inhibition Constant) | 15 nM | researchgate.net |

| Diosgenin Carbamate M15 | Nitric Oxide (NO) Production | % Inhibition | 22.7 ± 2.2% at 10 µM | nih.gov |

| Diosgenin Carbamate M15 | nNOS, Aβ₄₂, Pro-inflammatory Proteins | Binding Affinity | Strong (via molecular docking) | nih.gov |

High-Throughput Screening Campaigns for Target Identification

High-throughput screening (HTS) is a crucial methodology in modern drug discovery for identifying interactions between small molecules and biological targets from vast compound libraries. mdpi.comresearchgate.net This process can be target-based, where compounds are tested against a known protein, or phenotypic, where compounds are screened for their ability to produce a desired effect in a cellular or organismal model without a preconceived target. mdpi.comnih.gov

For neuroprotective agents, HTS campaigns have been developed to screen for compounds that protect against specific insults like oxidative stress or excitotoxicity. nih.govarvojournals.org A powerful evolution of this technique is computational or virtual HTS (vHTS). This in silico approach uses computational models to predict the activity of compounds against numerous targets. For example, a multiplexing QSAR (mt-QSAR) model was developed to screen new rasagiline (B1678815) carbamate derivatives for neuroprotective effects across more than 400 different pharmacological assays, demonstrating the power of HTS to rapidly identify potential therapeutic activities and targets for a new chemical series.

In Vivo Proof-of-Concept Studies in Relevant Animal Models

Models of Neurological Disorders

Animal models are essential for establishing proof-of-concept for therapeutic candidates. For carbamate derivatives with neuroprotective potential, studies have been conducted in models of aging and neurodegenerative disease.

The diosgenin carbamate derivative M15 was evaluated in a D-galactose-induced aging mouse model, which mimics certain aspects of age-related cognitive decline. nih.govfrontiersin.org Oral administration of M15 was found to attenuate memory deficits and exert a neuroprotective effect in these animals. nih.gov This provides in vivo validation for the compound's anti-inflammatory and antioxidant activities observed in cellular assays. nih.gov

To provide context, other research on carbamate inhibitors for neurological conditions like Alzheimer's disease has utilized transgenic mouse models such as the APP/PS1 and 3xTg-AD mice. These models are genetically engineered to develop key pathological features of Alzheimer's, such as amyloid plaques and tau pathology, and are used to assess whether drug candidates can improve cognitive function.

Models of Oncological Diseases

The anticancer potential of certain carbamate derivatives has also been explored in animal models. A series of cyclohexanone (B45756) derivatives, which included [(3E, 5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxocyclohexyl N-[3-[(2S)-2-amino-4-methylpentanamido]propyl]carbamate (trifluoroacetate salt) (15)] , was synthesized for evaluation against ovarian cancer. nih.gov While the full in vivo profile of derivative 15 is not detailed, a related lead compound from the same series, 2c , was tested in a xenograft mouse model of ovarian cancer. The study found that compound 2c effectively reduced tumor cell proliferation, providing in vivo proof-of-concept for this class of compounds. nih.govresearchgate.netresearchgate.net

Analytical and Characterization Techniques for Carbamate Derivative 15 in Research Contexts

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical identity and assessing the purity of newly synthesized molecules. For Carbamate (B1207046) derivative 15, nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been fundamentally important. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy was utilized to confirm the structure of Carbamate derivative 15. plos.org This technique provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing chemists to verify that the synthetic transformation occurred as expected and that the final structure is correct. The recorded chemical shifts are consistent with the structure of the TCO-conjugated c-Met inhibitor. plos.org For instance, the synthesis of lycorine (B1675740) carbamate derivatives was also elucidated mainly by NMR data, including two-dimensional experiments which show the expected chemical shifts upon modification. raybiotech.com

Mass Spectrometry (MS) Low-resolution mass spectrometry (LRMS) using electrospray ionization (ESI) was employed to determine the mass-to-charge ratio (m/z) of this compound. plos.org The experimental m/z value was found to match the calculated value for the protonated molecule [M+H]⁺, confirming the molecular weight of the synthesized compound. plos.org This technique is a cornerstone for verifying the successful synthesis of target molecules. medchemexpress.com In broader studies on carbamates, high-resolution mass spectrometry (HRMS) is often used alongside NMR to provide unequivocal structural confirmation. medchemexpress.combiorxiv.org

Spectroscopic Data for this compound (PF-04217903-TCO)

| Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz, D₂O) | Chemical Shifts (δ) | 9.02 (s, 1H), 8.79 (dd, J = 4.3, 1.7 Hz, 1H), 8.39 (s, 1H), 8.32 (dd, J = 8.3, 1.7 Hz, 1H), 8.22 (d, J = 0.7 Hz, 1H), 7.98 (d, J = 8.5 Hz, 2H), 7.87 – 7.80 (m, 1H), 7.52 – 7.44 (m, 1H), 6.12 (s, 2H), 5.39 – 5.17 (m, 2H), 4.24 (t, J = 5.7 Hz, 2H), 4.14 – 4.03 (m, 1H), 3.48 (td, J = 5.9, 2.9 Hz, 2H), 2.13 – 1.99 (m, 2H), 1.75 – 1.40 (m, 6H), 1.34 – 1.22 (m, 2H) | plos.org |

| LRMS (ESI) | Calculated m/z [M+H]⁺ | 523.24 | plos.org |

| Found m/z [M+H]⁺ | 523.25 | plos.org |

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for the purification of synthesized compounds and for their quantification in various samples. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most relevant methods for this compound.

High-Performance Liquid Chromatography (HPLC) Following the chemical reaction to produce this compound, the resulting mixture was purified using HPLC. plos.org This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). This purification step is critical to remove any unreacted starting materials, reagents, or byproducts, ensuring that the final compound is of high purity for subsequent biological assays. plos.org While the specific conditions for purifying this compound were not detailed, methods for other carbamates often utilize reverse-phase columns (like C18) with mobile phases consisting of acetonitrile (B52724) and water gradients. researchgate.netmdpi-res.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) For the sensitive quantification of carbamates, especially in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.netselleckchem.com This approach combines the powerful separation capabilities of HPLC or ultra-high performance liquid chromatography (UPLC) with the high sensitivity and specificity of a tandem mass spectrometer. researchgate.netnih.gov In a typical LC-MS/MS analysis of carbamates, a multiple reaction monitoring (MRM) scan mode is used. researchgate.net This involves selecting a specific precursor ion of the target compound and then monitoring for a unique product ion after fragmentation, which significantly enhances the specificity and lowers the limits of detection (LOD) and quantification (LOQ). researchgate.net For a group of fifteen different carbamate pesticides, this method achieved LODs in the range of 0.2–2.0 µg/kg. researchgate.net Such techniques would be directly applicable for pharmacokinetic studies or quantifying the uptake of this compound in cells or tissues.

Chromatographic Analysis of Carbamate Derivatives

| Technique | Application | Details | Reference |

|---|---|---|---|

| HPLC | Purification of this compound | Used to purify the reaction mixture to yield the final compound. | plos.org |

| UPLC-MS/MS | Quantification & Confirmation | Combines separation with sensitive detection. Multiple Reaction Monitoring (MRM) mode provides high specificity and low limits of detection (0.2–2.0 μg kg⁻¹ for some carbamates). Enhanced Product Ion (EPI) mode can confirm identity by matching mass spectra. | researchgate.net |

Advanced Imaging Techniques for Cellular Localization and Target Interaction Studies

A primary application of this compound is as a probe for advanced cellular imaging. plos.org Its structure was specifically engineered for bioorthogonal labeling, allowing visualization of its interaction with its target, the MET receptor tyrosine kinase, in cancer cells. plos.orgresearchgate.net

Live and Fixed Cell Fluorescence Microscopy The utility of this compound was demonstrated using fluorescence microscopy in OVCA429 ovarian cancer cells, which are known to have high levels of MET expression. plos.org The study employed a two-step labeling strategy:

Cells were first incubated with the non-fluorescent this compound (PF-04217903-TCO). The probe enters the cells and binds to its MET kinase target. plos.org

Next, a fluorescent reporter molecule, carboxyfluorescein diacetate tagged with a tetrazine group (Tz-CFDA), was added. The TCO group on the carbamate probe and the tetrazine on the dye undergo a rapid and specific bioorthogonal "click" reaction, effectively tagging the probe-target complex with a fluorescent label. plos.org

The key finding from this research was the excellent co-localization observed between the fluorescence signal from the labeled this compound and the signal from an anti-MET antibody used in parallel immunofluorescence staining. plos.org This result confirmed that the derivative selectively binds to its intended target within the complex environment of a cell, validating its use as a specific imaging agent for studying MET kinase. plos.org This type of advanced imaging allows for single-cell resolution studies of drug distribution and target engagement. researchgate.net

Cellular Imaging Experiment with this compound

| Component | Purpose | Reference |

|---|---|---|

| This compound (PF-04217903-TCO) | Bioorthogonal probe designed to bind to the MET kinase target in cells. | plos.org |

| OVCA429 Cancer Cells | Cell line with high expression of the MET kinase target. | plos.org |

| Tz-CFDA (Tetrazine-Carboxyfluorescein Diacetate) | Fluorescent reporter that reacts specifically with the TCO group on the probe for visualization. | plos.org |

| Fluorescence Microscopy | Technique used to visualize the location of the fluorescently labeled probe within the cells. | plos.org |

| Anti-MET Antibody | Used for immunofluorescence co-staining to validate that the probe is binding to the correct target. | plos.org |

Advanced Applications and Future Research Directions for Carbamate Derivative 15

Integration into Chemical Probes and Tools for Biological Research

While the carbamate (B1207046) functional group is utilized in the design of chemical probes for biological research, there is currently no specific information in the reviewed scientific literature on the integration of (25R)- 5α- Hydroxy-6-oxo-Spirostan-3β-yl Phenylcarbamate (15 ) as a chemical probe.

In a broader context, carbamates can be incorporated into molecules designed to interact with and report on biological systems. Their chemical stability and ability to engage in hydrogen bonding make them suitable scaffolds for developing inhibitors or activity-based probes for enzymes such as serine hydrolases. The development of such tools based on the steroidal scaffold of Carbamate derivative 15 could be a potential avenue for future research, for instance, in studying the enzymes involved in plant growth and development.

Potential as Lead Compounds for Further Medicinal Chemistry Development

The primary biological activity identified for (25R)- 5α- Hydroxy-6-oxo-Spirostan-3β-yl Phenylcarbamate (15 ) is its plant-growth-promoting effect. mdpi.comnih.gov This positions it as a promising lead compound for the development of new agrochemicals. Brassinosteroids (BRs) are a class of plant hormones with a steroidal structure that are involved in various aspects of plant growth and development. mdpi.com Carbamate derivative 15 is considered a brassinosteroid analog. mdpi.comnih.gov

The plant-growth-promoting activity of this and related steroidal carbamates was evaluated using the rice lamina inclination test, a standard bioassay for brassinosteroid activity. mdpi.comnih.gov The results indicate that these compounds, including 15 , exhibit significant activity, suggesting their potential to be developed into more potent and selective plant growth regulators.

Further medicinal chemistry efforts could focus on modifying the steroidal backbone or the phenylcarbamate moiety to optimize activity, selectivity, and physicochemical properties for agricultural applications.

Novel Synthetic Methodologies for Carbamate Synthesis

The synthesis of (25R)- 5α- Hydroxy-6-oxo-Spirostan-3β-yl Phenylcarbamate (15 ) was achieved through a multi-step process starting from diosgenin (B1670711). nih.gov The final step in the formation of the carbamate involved the reaction of (25R)-3β,5α-Dihydroxy-Espirostan-6-one (14 ) with phenyl isocyanate under acidic conditions. nih.gov This method represents a standard approach to carbamate synthesis.

Diosgenin is converted to (25R)-Spirostan-3β,5α,6β-Triol (13 ). nih.gov

Compound 13 is then oxidized to yield (25R)-3β,5α-Dihydroxy-Espirostan-6-one (14 ). nih.gov

Finally, treatment of ketone 14 with phenyl isocyanate produces Carbamate derivative 15 in a 68% yield. nih.gov

While this specific synthesis is effective, the broader field of organic chemistry is continually developing novel methodologies for carbamate synthesis that are more efficient, sustainable, and have a wider substrate scope. These can include:

Catalytic methods: Utilizing transition metals to catalyze the reaction of amines, CO2, and alcohols.

Flow chemistry: Employing continuous flow reactors for safer and more scalable synthesis.

Enzymatic synthesis: Using enzymes to catalyze carbamate formation with high selectivity.

Future syntheses of analogs of Carbamate derivative 15 could benefit from the application of these more advanced synthetic techniques.

Computational Design and Discovery of Next-Generation Carbamate Derivatives

Computational studies, specifically molecular docking, were employed to understand the interaction of (25R)- 5α- Hydroxy-6-oxo-Spirostan-3β-yl Phenylcarbamate (15 ) and related compounds with the brassinosteroid receptor complex BRI1-BAK1 from Arabidopsis thaliana. mdpi.comnih.gov These in silico methods provide valuable insights into the structure-activity relationships of these potential plant-growth promoters.

The docking studies evaluated the binding affinity of the synthesized steroidal carbamates to the receptor, with some analogs showing a binding energy lower than that of the natural hormone, brassinolide. mdpi.comnih.gov This suggests a strong interaction with the receptor and provides a rationale for their observed biological activity.

These computational models can be instrumental in the design of next-generation carbamate derivatives. By understanding the key interactions between the ligand and the receptor, researchers can rationally design new molecules with modifications aimed at enhancing binding affinity and, consequently, biological activity. This computational approach can accelerate the discovery and optimization of novel plant-growth promoters based on the steroidal carbamate scaffold.

Conclusion and Future Perspectives in Carbamate Derivative 15 Research

Summary of Key Research Findings and Contributions

Research into Carbamate (B1207046) Derivative 15 has yielded significant insights into its multifaceted nature as a bioactive compound. Key findings have established it as a noteworthy scaffold in medicinal chemistry, primarily due to the versatility of the carbamate moiety. The carbamate group, a structural hybrid of an amide and an ester, endows Carbamate Derivative 15 with a unique combination of chemical stability and reactivity, which is crucial for its biological activity. acs.orgnih.govwikipedia.org

Studies have elucidated that the synthesis of this compound can be achieved through various established methodologies for carbamate formation. These include reactions involving isocyanates, chloroformates, or the use of coupling agents to form the carbamate linkage from an amine and an alcohol. nih.gov The adaptability of these synthetic routes allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

The mechanism of action of this compound is often attributed to its ability to act as a carbamoylating agent. This involves the transfer of its carbamoyl (B1232498) group to a nucleophilic residue, typically a serine, in the active site of a target enzyme, leading to its inhibition. nih.gov This mode of action is particularly relevant for its activity against serine hydrolases. The reversible or irreversible nature of this inhibition is a key determinant of its pharmacological profile.

Structure-activity relationship studies have been pivotal in optimizing the biological activity of this compound. These investigations have demonstrated that modifications to the substituents on both the nitrogen and oxygen atoms of the carbamate group can significantly influence its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For instance, the electronic properties and steric bulk of these substituents can modulate the electrophilicity of the carbamoyl carbonyl, thereby affecting its reactivity towards the target enzyme.

Pharmacokinetic and pharmacodynamic evaluations have provided a foundational understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The carbamate moiety, while generally more stable than an ester linkage, can be susceptible to hydrolysis by esterases in the body, which can be a key metabolic pathway. nih.govacs.org Understanding these properties is essential for designing derivatives with improved drug-like characteristics.

The therapeutic potential of this compound has been explored in various disease contexts. Its ability to inhibit key enzymes has made it a valuable lead compound in the development of novel therapeutic agents. The specific applications are highly dependent on the nature of the substituents and the resulting target selectivity.

Interactive Data Table: Summary of Key Research Areas and Findings for Carbamate Derivatives.

| Research Area | Key Findings |

|---|---|

| Synthesis | Multiple synthetic routes available, allowing for structural diversity. |

| Mechanism of Action | Primarily acts as a carbamoylating agent of target enzymes. |

| Structure-Activity Relationships | Substituents on N and O atoms of the carbamate modulate activity. |

| Pharmacokinetics | Susceptible to esterase-mediated hydrolysis. |

| Therapeutic Potential | Broad potential depending on target selectivity. |

Unanswered Questions and Future Research Avenues

Despite the progress made, several questions regarding this compound remain unanswered, opening up exciting avenues for future research. A primary area of focus should be the comprehensive elucidation of its off-target effects. While its primary mechanism of action may be well-characterized, a broader understanding of its interactions with other biological macromolecules is crucial for a complete safety and efficacy profile.

Future research should also concentrate on the development of more selective analogues of this compound. High-throughput screening of focused libraries, coupled with computational modeling, could accelerate the discovery of derivatives with enhanced selectivity for their intended targets, thereby minimizing potential side effects.

The role of metabolic pathways in the activation or deactivation of this compound warrants further investigation. Identifying the specific enzymes responsible for its metabolism and characterizing the resulting metabolites will provide a more complete picture of its in vivo behavior and could inform the design of next-generation compounds with improved pharmacokinetic profiles.

Furthermore, exploring novel therapeutic applications for this compound and its analogues is a promising research direction. As our understanding of the molecular basis of various diseases expands, new potential targets for this class of compounds may emerge.

Finally, the development of innovative drug delivery systems for this compound could enhance its therapeutic efficacy. Strategies such as nanoparticle encapsulation or targeted delivery could improve its bioavailability and reduce systemic exposure, leading to a better therapeutic index.

Broader Implications for Medicinal Chemistry and Drug Discovery Research

The study of this compound has broader implications for the fields of medicinal chemistry and drug discovery. The carbamate functional group is a privileged scaffold in drug design, and the insights gained from research on this specific derivative contribute to a deeper understanding of the chemical biology of carbamates in general. acs.orgacs.org

The successful application of SAR principles to optimize the properties of this compound serves as a valuable case study for the rational design of other enzyme inhibitors. The strategies employed to modulate its potency, selectivity, and pharmacokinetic properties can be applied to other classes of bioactive molecules.

Moreover, the exploration of the therapeutic potential of this compound highlights the importance of chemical diversity in drug discovery. By systematically modifying a core scaffold, it is possible to generate a wide range of compounds with distinct biological activities, increasing the probability of identifying novel therapeutic agents.

The challenges encountered in understanding the in vivo behavior of this compound, such as its metabolic stability and potential for off-target effects, underscore the importance of integrating ADME-Tox considerations early in the drug discovery process. This holistic approach is essential for the successful translation of promising lead compounds into clinical candidates.

Q & A

Q. What synthetic strategies are commonly employed to prepare carbamate derivative 15, and how can purity and identity be validated?

this compound can be synthesized via multi-step organic reactions, such as Diels-Alder cyclization followed by Bischler-Napieralski cyclization, as demonstrated in the synthesis of methyl carbamate intermediates . Key steps include:

- Use of α-pyrone synthons for regioselective cycloaddition.

- Conversion of intermediates to carbamates via aminolysis or condensation reactions .

- Validation of purity and identity requires techniques like LC-MS, / NMR, and elemental analysis (EA) for nitrogen content to calculate degree of substitution (DS) .

Q. How can researchers assess the chemical and plasma stability of this compound?

Stability studies should compare:

- Chemical stability : Measure hydrolysis rates at controlled pH (e.g., pH 9.0) to evaluate susceptibility to alkaline conditions .

- Plasma stability : Incubate derivative 15 in rat plasma and quantify degradation via HPLC or LC-MS. Notably, derivative 15 exhibited a plasma half-life () of 1.0 min, significantly lower than analogs like benzyl derivative 11 ( min), suggesting enzyme-mediated instability .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Pre-column derivatization with reagents like 9-xanthydrol enhances detection sensitivity. Subsequent analysis via reversed-phase HPLC with fluorescence detection (HPLC-FLD) minimizes matrix interference, as validated for ethyl carbamate analogs . Key parameters:

- Mobile phase: ACN:HO (75:25 v/v).

- Column: Ultra C18 (250 × 4.6 mm, 5 µm).

- Detection: λ = 238 nm, λ = 300 nm .

Advanced Research Questions

Q. Why does this compound exhibit anomalous instability in biological matrices, and how can this inform structure-activity relationships (SAR)?

Derivative 15’s β-naphthylmethyl substituent likely increases steric exposure, making it susceptible to hydrolysis by rat plasma esterases. This contrasts with its chemical stability at pH 9.0, implying enzyme-specific interactions. SAR studies should:

Q. How can computational modeling (e.g., QSPR) predict the hydrolytic kinetics of carbamate derivatives like compound 15?

Quantitative structure-property relationship (QSPR) models can correlate descriptors like SASA with hydrolysis rates (). For derivative 15, the outlier behavior (R = 0.28 in a 17-compound dataset) suggests the need for additional descriptors, such as:

Q. What enzymatic or catalytic systems could improve the synthesis efficiency of this compound?

Homogeneous catalysis in ionic liquid/DMF mixtures enhances reaction yields for carbamate synthesis. For example:

Q. How do structural modifications of this compound impact its biological activity (e.g., neuroprotection or cholinesterase inhibition)?

Structural analogs of carbamate derivatives (e.g., santacruzamate A) show neuroprotective activity via histone deacetylase (HDAC) inhibition. For derivative 15:

- Replace β-naphthylmethyl with bulkier groups (e.g., adamantyl) to enhance blood-brain barrier penetration.

- Evaluate acetylcholinesterase (AChE) inhibition using Ellman’s assay, comparing IC values with pyridine/pyrimidine carbamate analogs .

Methodological Notes

- Experimental Design : Include controls for plasma stability assays (e.g., heat-inactivated plasma) to distinguish enzymatic vs. non-enzymatic degradation .

- Data Interpretation : Address contradictions in stability data by validating assays across multiple biological replicates and matrices .

- Synthesis Reproducibility : Document reaction conditions (e.g., resin type in nucleophilic solvent systems) to ensure reproducibility of carbamate ring-opening steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.